

### Comparative study of T-448 and GSK2879552

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | T-448     |           |
| Cat. No.:            | B10818677 | Get Quote |

A Comparative Analysis of the LSD1 Inhibitors **T-448** and GSK2879552

This guide provides a detailed comparison of two small molecule inhibitors of Lysine-Specific Demethylase 1 (LSD1), **T-448** and GSK2879552, for researchers, scientists, and drug development professionals. While both compounds target the same epigenetic enzyme, their development paths, and preclinical/clinical findings indicate distinct profiles, particularly concerning their therapeutic applications and safety.

### Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. LSD1 is a critical regulator of gene expression and is implicated in various physiological and pathological processes, including cancer and neurological disorders. Consequently, it has emerged as a promising therapeutic target. This guide compares **T-448** and GSK2879552, two potent LSD1 inhibitors.

### **Mechanism of Action**

Both **T-448** and GSK2879552 are irreversible inhibitors of LSD1. They form a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its inactivation.[1] This irreversible inhibition results in a sustained increase in H3K4 methylation at target gene loci, thereby altering gene expression.





Click to download full resolution via product page

Shared Mechanism of Action of T-448 and GSK2879552.

# **Comparative Data**

The following tables summarize the available quantitative and qualitative data for **T-448** and GSK2879552.

# **Table 1: General Compound Information**



| Feature                         | T-448                                      | GSK2879552                                 |
|---------------------------------|--------------------------------------------|--------------------------------------------|
| Target                          | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Lysine-Specific Demethylase 1 (LSD1/KDM1A) |
| Mechanism                       | Irreversible inhibitor                     | Irreversible inhibitor                     |
| Therapeutic Area (Investigated) | Central Nervous System (CNS) disorders     | Oncology (SCLC, AML)                       |
| Clinical Development            | Preclinical                                | Phase I (Terminated)                       |

**Table 2: Preclinical Efficacy** 

| Parameter          | T-448                                                                           | GSK2879552                                                                     |
|--------------------|---------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| In Vitro Potency   | Enhances H3K4me2 level at 0.1 μM in primary rat neurons.                        | IC50 of 24 nM.[3]                                                              |
| Cellular Effects   | Increases Ucp2 mRNA expression in neurons.[2]                                   | Potent anti-proliferative effects<br>in some AML and SCLC cell<br>lines.[1][4] |
| In Vivo Models     | Improves learning function in an NMDAR hypofunction mouse model at 10 mg/kg.[2] | Inhibited tumor growth in SCLC xenograft models.[5]                            |
| Key Differentiator | Minimal impact on LSD1-<br>GFI1B complex.[2][6]                                 | -                                                                              |

# **Table 3: Safety and Tolerability**



| Adverse Effect       | T-448                                                                | GSK2879552                                                                   |
|----------------------|----------------------------------------------------------------------|------------------------------------------------------------------------------|
| Thrombocytopenia     | No change in blood cell<br>numbers at effective doses in<br>mice.[2] | A common treatment-related adverse event in clinical trials. [7][8]          |
| Other Adverse Events | Not reported in available literature.                                | Encephalopathy, fatigue, nausea.[7][8]                                       |
| Clinical Outcome     | -                                                                    | Clinical trials terminated due to an unfavorable risk-benefit profile.[7][9] |

# Detailed Experimental Protocols T-448: Assessment of In Vivo Efficacy in a Mouse Model of NMDAR Hypofunction

- Animal Model: NR1-hypo mice, which exhibit hypofunction of the NMDA receptor.
- Treatment: T-448 was administered orally at a dose of 10 mg/kg.
- Behavioral Assay: Learning function was assessed using a recognized behavioral paradigm for cognition in rodents (e.g., Morris water maze or contextual fear conditioning).
- Pharmacodynamic Endpoint: Brain tissue was collected post-treatment to measure the levels
  of H3K4me2 at the promoter regions of specific genes like Bdnf, Arc, and Fos using
  chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR).[2]





Click to download full resolution via product page

Experimental Workflow for T-448 In Vivo Efficacy.

# GSK2879552: Phase I Clinical Trial in Relapsed/Refractory SCLC



- Study Design: A multicenter, open-label, dose-escalation (Part 1) and dose-expansion (Part 2, not conducted) study (NCT02034123).[7]
- Patient Population: Patients (≥18 years old) with relapsed or refractory SCLC after at least one platinum-containing chemotherapy regimen.[7]
- Treatment: GSK2879552 was administered orally in escalating doses.
- Primary Endpoint (Part 1): To determine the safety, tolerability, and recommended dose and regimen of GSK2879552.[7]
- Secondary Endpoints: To characterize pharmacokinetic (PK) and pharmacodynamic (PD)
   parameters and measure the disease control rate.[7]
- Safety Monitoring: Regular monitoring of adverse events, with a particular focus on hematological toxicities like thrombocytopenia.[7]



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of T-448 and GSK2879552].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818677#comparative-study-of-t-448-and-gsk2879552]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com